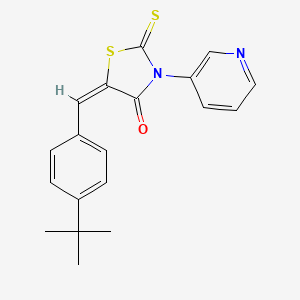
(5E)-5-(4-tert-butylbenzylidene)-3-(pyridin-3-yl)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-3-(PYRIDIN-3-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-3-(PYRIDIN-3-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-tert-butylbenzaldehyde with 3-(pyridin-3-yl)-2-sulfanylidenethiazolidin-4-one under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-3-(PYRIDIN-3-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted thiazolidinones.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5E)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-3-(PYRIDIN-3-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, (5E)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-3-(PYRIDIN-3-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is explored for its potential as a therapeutic agent. Its ability to interact with specific enzymes or receptors makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in material science are still being explored.
Mecanismo De Acción
The mechanism of action of (5E)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-3-(PYRIDIN-3-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core structure.
Pyridine Derivatives: Compounds containing a pyridine ring.
Sulfur-Containing Heterocycles: Compounds with sulfur atoms in their ring structures.
Uniqueness
(5E)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-3-(PYRIDIN-3-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to the combination of its structural features. The presence of the tert-butyl group, the pyridine ring, and the thiazolidinone core imparts specific chemical and biological properties that distinguish it from other similar compounds.
This detailed article provides a comprehensive overview of (5E)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-3-(PYRIDIN-3-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C19H18N2OS2 |
|---|---|
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
(5E)-5-[(4-tert-butylphenyl)methylidene]-3-pyridin-3-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2OS2/c1-19(2,3)14-8-6-13(7-9-14)11-16-17(22)21(18(23)24-16)15-5-4-10-20-12-15/h4-12H,1-3H3/b16-11+ |
Clave InChI |
LVRMXPZCQZRALM-LFIBNONCSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CN=CC=C3 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


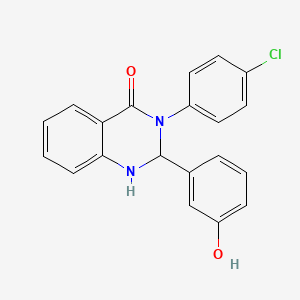
amine](/img/structure/B11646038.png)
![2-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11646046.png)

![(5E)-3-methyl-5-[4-(1-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11646061.png)

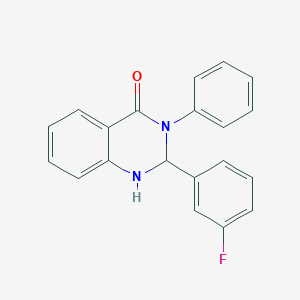
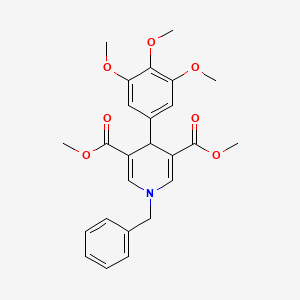
![7,9,11-Trimethyl-3-pentyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B11646093.png)
![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B11646097.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11646110.png)
![(4-{3-[2-(3,4-Dimethoxy-phenyl)-ethylamino]-4-nitro-phenyl}-piperazin-1-yl)-(4-methoxy-phenyl)-methanone](/img/structure/B11646117.png)
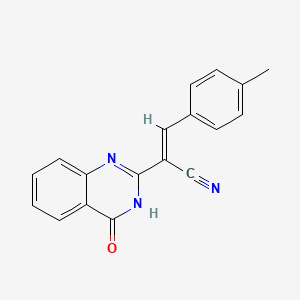
![(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11646122.png)
